molecular formula C10H13BrN2O3S B2411757 4-Bromo-N-morpholinobenzenesulfonamide CAS No. 64268-87-7

4-Bromo-N-morpholinobenzenesulfonamide

Cat. No.: B2411757
CAS No.: 64268-87-7
M. Wt: 321.19
InChI Key: MUJJUACHAFOJFQ-UHFFFAOYSA-N
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Description

4-Bromo-N-morpholinobenzenesulfonamide (CAS 64268-87-7) is a chemical compound with the molecular formula C 10 H 13 BrN 2 O 3 S and a molecular weight of 321.19 g/mol . It features a benzenesulfonamide core functionalized with a bromo substituent and a morpholine ring, forming a key sulfonyl urea scaffold . This structure is of significant interest in medicinal and agrochemical research. Compounds containing the sulfonyl urea moiety are extensively investigated for their potential therapeutic applications, particularly in the treatment of Type II diabetes, as they can stimulate insulin secretion from pancreatic β-cells . Furthermore, this structural class has demonstrated biological activity as herbicides and diuretic agents . The molecular geometry of related sulfonyl urea analogues is often L-shaped, where the aryl ring is nearly perpendicular to the sulfonyl group, a feature that influences crystal packing through intermolecular N—H···O and C—H···O hydrogen bonding . Researchers value this compound as a building block for the synthesis and structural characterization of novel bioactive molecules. Subtle changes to the sulfonyl urea structure can drastically affect its biological activity and solid-state arrangement, making it a versatile template for structure-activity relationship (SAR) studies . Handling and Storage: This product should be kept sealed in a dry environment at 2-8°C . Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-morpholin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJJUACHAFOJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333040
Record name 4-bromo-N-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64268-87-7
Record name 4-bromo-N-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity and Mechanistic Insights of 4 Bromo N Morpholinobenzenesulfonamide

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition

The inhibitory potential of benzenesulfonamide (B165840) derivatives against various isoforms of carbonic anhydrase (CA) is a well-established area of research. These enzymes play crucial roles in a variety of physiological processes. The following sections detail the available information regarding the interaction of 4-Bromo-N-morpholinobenzenesulfonamide with specific human carbonic anhydrase isoenzymes.

Extensive literature searches did not yield specific inhibition constants (Kᵢ) or IC₅₀ values for this compound against the cytosolic human carbonic anhydrase isoenzymes, hCA I and hCA II. While the benzenesulfonamide scaffold is a classic backbone for potent CA inhibitors, the biological activity of this particular substituted compound has not been reported in the available scientific literature.

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by this compound

Isoenzyme Inhibition Constant (Kᵢ) IC₅₀
hCA I Data not available Data not available

While direct experimental data for this compound is unavailable, the structure-activity relationships (SAR) for the broader class of benzenesulfonamide inhibitors are well-documented and allow for inferences about its potential activity. The inhibitory potency of these compounds is largely dependent on the electronic properties of the sulfonamide group and the nature of the substituents on the aromatic ring nih.gov.

The unsubstituted benzenesulfonamide core is a known inhibitor of carbonic anhydrases. Substitutions on this core can significantly modulate the inhibitory activity and selectivity towards different CA isoforms. For potent inhibition, the sulfonamide moiety (-SO₂NH₂) is critical as it is the primary zinc-binding group within the enzyme's active site.

In the case of this compound, two key structural modifications from the parent benzenesulfonamide are present:

4-Bromo Substitution: The presence of a bromine atom at the para-position of the benzene (B151609) ring is expected to influence the electronic properties of the molecule. Halogen substitutions can affect the acidity of the sulfonamide group, which is a determinant for binding affinity.

N-Morpholino Group: The substitution on the sulfonamide nitrogen with a morpholine (B109124) ring classifies this compound as a secondary sulfonamide. Generally, N-substitution on the sulfonamide can alter the binding affinity and selectivity profile. The morpholino tail can engage in additional interactions with amino acid residues in the active site, potentially leading to enhanced or isoform-selective inhibition nih.gov. The specific interactions of the tail group can dictate selectivity among different CA isoforms nih.gov.

Quantitative structure-activity relationship (QSAR) studies on various series of benzenesulfonamides have consistently shown that the electronic characteristics of the substituents on the benzene ring significantly affect the inhibition potency nih.gov.

The mechanism of carbonic anhydrase inhibition by sulfonamides is well-elucidated. It primarily involves the binding of the sulfonamide to the Zn(II) ion located at the bottom of the active site cavity.

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors act by mimicking the transition state of this reaction. The inhibition mechanism proceeds as follows:

Deprotonation: The sulfonamide inhibitor (R-SO₂NH₂) first undergoes deprotonation to form the corresponding anion (R-SO₂NH⁻).

Zinc Coordination: This negatively charged sulfonamide nitrogen then coordinates directly to the tetrahedrally coordinated Zn(II) ion in the active site. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.

Hydrogen Bonding: In addition to the coordination with the zinc ion, the sulfonamide group forms a network of hydrogen bonds with the surrounding amino acid residues. Specifically, the oxygen atoms of the sulfonamide typically form hydrogen bonds with the side chain of the active site residue Threonine 199 (Thr199).

This binding mode anchors the inhibitor firmly within the active site, preventing the access of the substrate (CO₂) and thereby inhibiting the enzyme's catalytic function. This mechanism is a hallmark of the classical zinc-binding inhibitors of carbonic anhydrase acs.org.

Investigation of Other Enzyme Targets

A review of the scientific literature did not reveal any studies investigating the inhibitory activity of this compound against acetylcholinesterase (AChE). Therefore, no data on its potential to inhibit this enzyme is currently available.

Table 2: Inhibition of Acetylcholinesterase by this compound

Enzyme Inhibition Constant (Kᵢ) IC₅₀
α-Glucosidase Inhibition

Inhibition of the α-glucosidase enzyme is a critical therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. While various brominated compounds isolated from marine sources have demonstrated potent α-glucosidase inhibitory activity, a review of the available scientific literature did not yield specific data on the α-glucosidase inhibition potential of this compound. Studies have shown that other molecular structures, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, can be powerful competitive inhibitors of the enzyme. However, direct evaluation of the this compound compound against α-glucosidase has not been reported in the reviewed literature.

Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibition (as demonstrated for related benzamides)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key regulator of cell proliferation, survival, and migration, and its dysregulation is implicated in the progression of various cancers. Consequently, FGFRs have emerged as promising targets for cancer therapy. While direct studies on this compound are not available, research into structurally related benzamide derivatives has demonstrated significant potential for FGFR1 inhibition.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors. One of the most promising compounds from this series, designated C9, showed potent inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification.

NSCLC Cell LineIC₅₀ Value of Compound C9 (µM)
NCI-H15811.25 ± 0.23
NCI-H5201.36 ± 0.27
NCI-H17031.85 ± 0.32
NCI-H4602.14 ± 0.36
NCI-H2262.31 ± 0.41

Further mechanistic studies revealed that compound C9 induced cellular apoptosis and arrested the cell cycle at the G2 phase in these cancer cell lines. It also inhibited the phosphorylation of FGFR1 and its downstream signaling proteins in a dose-dependent manner. Molecular docking experiments suggested that the compound binds effectively to the FGFR1 active site, forming multiple hydrogen bonds. These findings indicate that the 4-bromo-benzamide scaffold represents a promising lead structure for the development of targeted FGFR1 inhibitors.

15-Lipoxygenase (15-LOX) Inhibition (as demonstrated for related benzamides)

15-Lipoxygenase (15-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory diseases. Inhibition of 15-LOX can modulate inflammatory pathways, making it a therapeutic target for conditions like asthma, atherosclerosis, and cancer. While direct studies on this compound have not been reported, the broader class of benzamide-related structures has been explored for activity against various enzymes. For instance, research on novel inhibitors for 15-LOX-1 has focused on different scaffolds, such as indole derivatives, which can incorporate amide functionalities. One such potent inhibitor, an indole-based compound designated 9c (i472), demonstrated an IC₅₀ value of 0.19 µM for 15-LOX-1 inhibition. nih.govacs.org This highlights the general interest in developing small molecules, which may include amide-containing structures, to target this enzyme. However, specific research demonstrating 15-LOX inhibition by benzamide derivatives directly related to this compound is not detailed in the currently reviewed literature.

In Vitro Biological Evaluation and Pharmacological Profiles

Antibacterial Activities

Sulfonamides are a well-established class of synthetic antimicrobial agents. Studies on compounds structurally similar to this compound provide insight into its potential antibacterial profile. For example, the related compound 4-(Phenylsulfonyl)morpholine, which lacks the bromine substituent, was evaluated for its antimicrobial activity against a panel of standard and multi-resistant bacterial and fungal strains. The study determined that this compound exhibited no significant direct antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of ≥1024 μg/mL for all tested microorganisms.

However, the compound demonstrated a significant modulating effect when used in combination with conventional antibiotics. The most notable effect was observed with the aminoglycoside amikacin against a multidrug-resistant strain of Pseudomonas aeruginosa, where the combination with 4-(Phenylsulfonyl)morpholine reduced the MIC of amikacin eightfold, from 312.5 to 39.06 μg/mL. This suggests that while the sulfonamide itself may lack direct bacteriostatic or bactericidal action, it could function as an antibiotic modulator, potentially restoring or enhancing the efficacy of other antimicrobial agents against resistant bacteria.

Efficacy Against Multidrug-Resistant Bacterial Strains (e.g., NDM-1-positive A. baumannii, K. pneumoniae ST147)

The emergence of multidrug-resistant (MDR) pathogens, particularly those producing carbapenemases like New Delhi metallo-β-lactamase-1 (NDM-1), presents a severe global health threat. Acinetobacter baumannii and Klebsiella pneumoniae are frequently implicated in hospital-acquired infections with high mortality rates due to limited treatment options. antimicrobianos.com.arnih.gov

There is no specific data available on the efficacy of this compound against NDM-1-positive A. baumannii or K. pneumoniae ST147. However, the broader sulfonamide class has been investigated. One recent study explored the antibacterial efficacy of novel 5-bromo-N-alkylthiophene-2-sulfonamides against a clinically isolated NDM-1-producing K. pneumoniae ST147 strain. nih.gov This research indicates that sulfonamide scaffolds containing a bromine atom are being actively investigated as a potential avenue for combating these highly resistant superbugs. nih.gov The challenge with NDM-1 producers is their ability to hydrolyze a broad spectrum of β-lactam antibiotics. nih.govresearchgate.net Research into combination therapies has shown that while some β-lactamase inhibitors can restore the activity of antibiotics against certain resistant strains, their efficacy against NDM producers is often limited. antimicrobianos.com.ar This underscores the urgent need for novel compounds that can effectively target these challenging pathogens.

Anticancer Potential and Cellular Mechanisms

Mechanistic Elucidation of Compound-Target Interactions

The precise mechanism through which this compound exerts its biological effects is a subject of ongoing scientific investigation. However, by examining the behavior of structurally related benzenesulfonamide compounds and applying principles of enzyme kinetics and medicinal chemistry, plausible mechanistic insights can be inferred. The following sections explore the potential modes of interaction between this compound and its biological targets.

Analysis of Reversible and Irreversible Inhibition

The nature of the bond formed between an inhibitor and its target enzyme is a critical determinant of its pharmacological profile. Inhibition can be broadly categorized as either reversible or irreversible. Reversible inhibitors typically associate with the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. In contrast, irreversible inhibitors usually form strong, covalent bonds with the enzyme, leading to a permanent loss of function.

While specific studies on this compound are limited, the broader class of sulfonamide inhibitors often exhibits reversible inhibition. For instance, antibacterial sulfa drugs are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition is reversible, allowing for the modulation of bacterial growth without permanently disabling the enzyme. Given the chemical structure of this compound, which lacks highly reactive functional groups prone to forming covalent bonds under physiological conditions, it is hypothesized that this compound likely acts as a reversible inhibitor.

Type of InhibitionNature of InteractionConsequence for Enzyme Activity
Reversible Non-covalent bonds (hydrogen bonds, hydrophobic interactions, ionic bonds)Temporary loss of activity; enzyme function is restored upon inhibitor dissociation.
Irreversible Covalent bondsPermanent loss of activity; enzyme is permanently modified.

Competitive and Non-Competitive Binding Modes

The mechanism of reversible inhibition can be further delineated into different binding modes, primarily competitive and non-competitive inhibition. patsnap.com

Competitive Inhibition : In this mode, the inhibitor possesses a structural similarity to the enzyme's natural substrate and directly competes for binding at the active site. patsnap.com By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the active site. patsnap.com

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. patsnap.com This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces the enzyme's catalytic efficiency, even when the substrate is bound. Unlike competitive inhibition, the effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. patsnap.com

Many sulfonamide-based inhibitors are known to function through a competitive mechanism. Their structural resemblance to endogenous molecules allows them to fit into the active sites of specific enzymes. Considering the benzenesulfonamide core of this compound, it is plausible that this compound also acts as a competitive inhibitor, targeting the active site of its putative enzyme target. However, without direct experimental evidence, a non-competitive or a mixed-inhibition mode cannot be entirely ruled out.

Binding ModeInhibitor Binding SiteEffect of Increasing Substrate Concentration
Competitive Active SiteOvercomes inhibition
Non-Competitive Allosteric SiteDoes not overcome inhibition

Role of Specific Functional Groups in Biological Efficacy

The biological activity of this compound is intrinsically linked to the presence and arrangement of its specific functional groups: the 4-bromophenyl group, the sulfonamide linkage, and the N-morpholino moiety.

4-Bromophenyl Group : The bromine atom at the para position of the phenyl ring is a key feature. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the active site of a protein, thereby contributing to the binding affinity and specificity of the compound. The presence of a bromo group on the benzenesulfonamide scaffold has been associated with various biological activities in other compounds.

Sulfonamide Group (-SO2NH-) : The sulfonamide functional group is a cornerstone of many therapeutic agents and is crucial for the biological activity of this compound class. nih.gov It is a strong hydrogen bond donor and acceptor, enabling it to form robust interactions with amino acid residues in the active site of an enzyme. The geometry and electronic properties of the sulfonamide group often mimic the transition state of an enzymatic reaction or a natural substrate, contributing to its inhibitory potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Biological Impact

Systematic structural modifications of the 4-Bromo-N-morpholinobenzenesulfonamide scaffold can be explored at several key positions to understand their impact on biological activity. These modifications typically involve alterations of the substituent on the phenyl ring, changes to the morpholine (B109124) ring, and modifications of the sulfonamide linkage.

While specific studies on the systematic modification of this compound are not extensively documented, general principles from related sulfonamide series can be applied. For instance, in a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, modifications on the nitrogen atom of the sulfonamide group with various alkyl and aralkyl groups led to a range of biological activities, including enzyme inhibition. juniperpublishers.com The introduction of different substituents can modulate lipophilicity, steric bulk, and electronic properties, which in turn affect the compound's interaction with biological targets.

Influence of the Bromo Substituent on Activity and Reactivity

The presence of a bromine atom at the para position of the benzenesulfonamide (B165840) ring significantly influences the molecule's electronic properties and, consequently, its biological activity and reactivity. Halogens, such as bromine, are known to exert both inductive and resonance effects. The electron-withdrawing inductive effect of bromine can enhance the acidity of the sulfonamide proton, potentially influencing its binding to target enzymes. tandfonline.com

In studies of related benzenesulfonamide inhibitors of carbonic anhydrases, the presence and position of halogen atoms on the benzene (B151609) ring were found to affect affinity and selectivity. nih.gov The bromo substituent can also contribute to the lipophilicity of the compound, which can impact its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Furthermore, the introduction of a bromine atom has been shown to have a remarkable effect on the biological activity of other classes of compounds, suggesting its importance in molecular design. nih.gov

Contribution of the Morpholine Ring to Binding and Activity

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, often incorporated to improve a compound's physicochemical and pharmacokinetic properties. nih.govnih.gov In the context of this compound, the morpholine moiety can contribute to binding and activity in several ways. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the active site of a target enzyme. nih.gov

The morpholine ring also imparts a degree of conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding. tandfonline.com Moreover, the presence of the morpholine ring can enhance the aqueous solubility of the compound, a desirable property for drug candidates. chemsociety.org.ng Its ability to modulate pharmacokinetic properties has been a key reason for its inclusion in many bioactive molecules. nih.gov

Exploration of Substituent Effects on Enzyme Binding Affinities (e.g., Ki, IC50 values)

The study revealed that the nature of the substituent on the sulfonamide nitrogen significantly impacted the inhibitory activity. For instance, compounds bearing n-heptyl and n-octyl groups showed good inhibition against AChE, with IC50 values of 92.13 ± 0.15 µM and 98.72 ± 0.12 µM, respectively. juniperpublishers.com This suggests that increasing the lipophilicity of the substituent can enhance activity. The following interactive table summarizes the IC50 values for selected derivatives from this study.

CompoundSubstituent on Sulfonamide NitrogenAChE IC50 (µM)α-Glucosidase IC50 (µM)
5gn-heptyl92.13 ± 0.15-
5hn-octyl98.72 ± 0.1257.38 ± 0.19
5j-92.52 ± 0.16123.36 ± 0.19
5l-52.63 ± 0.14124.74 ± 0.18
5n-82.75 ± 0.16-
5c--123.42 ± 0.19
5d--124.35 ± 0.15

Data extracted from a study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. juniperpublishers.com The specific substituents for compounds 5j, 5l, 5n, 5c, and 5d were not detailed in the provided search results.

Correlations Between Molecular Structure and Inhibition Efficiency

Quantitative structure-activity relationship (QSAR) studies are often employed to establish correlations between the molecular structure of a series of compounds and their inhibition efficiency. For benzenesulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.gov These models often use topological indices and other molecular descriptors to quantify the structural features of the molecules.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in predicting the binding affinity and mode of action of a potential drug candidate.

Molecular docking simulations can predict how 4-Bromo-N-morpholinobenzenesulfonamide might fit into the active site of a target protein. For instance, studies on similar benzenesulfonamide (B165840) derivatives have shown their potential to inhibit enzymes like carbonic anhydrases, acetylcholinesterase, and α-glycosidase tandfonline.com. In a typical docking study, the sulfonamide moiety is often predicted to coordinate with a metal ion in the active site, such as the zinc ion in carbonic anhydrase, while the substituted phenyl ring and the morpholine (B109124) group engage in other interactions within the binding pocket mdpi.comnih.gov.

The predicted binding mode would reveal the spatial arrangement of the ligand within the active site, highlighting the proximity of its functional groups to the amino acid residues of the protein. This information is crucial for understanding the mechanism of action at a molecular level.

A critical output of molecular docking is the identification of key amino acid residues that are crucial for the binding of the ligand. These interactions can be categorized into several types:

Hydrogen Bonding: The sulfonamide group, with its oxygen and nitrogen atoms, is a prime candidate for forming hydrogen bonds with polar residues in the active site. The morpholine ring's oxygen atom can also act as a hydrogen bond acceptor.

For example, in docking studies of benzenesulfonamide derivatives with carbonic anhydrase II, the sulfonamide group is consistently observed to form hydrogen bonds with the residue Thr199, which is a key interaction for inhibition mdpi.com.

Below is an interactive data table summarizing potential interactions that could be predicted for this compound based on studies of related compounds.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues in Target
Hydrogen BondingSulfonamide (-SO2NH-)Polar amino acids (e.g., Thr, Ser, His)
Hydrogen BondingMorpholine OxygenPolar amino acids
Hydrophobic InteractionsBromophenyl RingNonpolar amino acids (e.g., Leu, Val, Phe)
Metal CoordinationSulfonamide MoietyMetal ions in active site (e.g., Zn2+)

Computational studies are often used to rationalize and validate experimental findings. If in vitro assays demonstrate that this compound has an inhibitory effect on a particular enzyme, molecular docking can provide a plausible molecular mechanism for this activity. A strong correlation between the predicted binding affinities from docking and the experimentally determined inhibitory concentrations (e.g., IC50 values) would lend support to the proposed binding mode. This synergy between computational and experimental approaches is a cornerstone of modern drug design.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

MD simulations can be employed to assess the stability of the complex formed between this compound and its target protein, as predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains bound in its initial docked pose or if it dissociates. Key metrics for analyzing stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will typically show a low and converging RMSD value.

MD simulations also provide valuable information about the conformational changes that may occur in both the ligand and the protein upon binding. The binding of a ligand can induce changes in the shape and flexibility of the protein's active site, a phenomenon known as "induced fit." Conversely, the ligand itself may adopt different conformations to better fit within the binding pocket. Analyzing the trajectory of the MD simulation can reveal the flexibility of different regions of the protein and how this is affected by the presence of the ligand. This dynamic understanding of the binding event can be crucial for designing more potent and selective inhibitors.

The following interactive data table illustrates the types of data that can be generated from an MD simulation of a ligand-protein complex.

MD Simulation ParameterDescriptionImplication for this compound
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.A low and stable RMSD for the ligand would suggest a stable binding mode.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average positions.Can identify flexible regions of the protein that may be important for ligand binding or conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Can quantify the stability of key hydrogen bonding interactions.

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure, stability, and reactivity of this compound. These computational methods allow for a detailed exploration of the molecule's properties at the atomic level, providing a theoretical framework to understand its behavior.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process minimizes the total energy of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for a Sulfonamide Moiety (Note: This table represents typical values for a sulfonamide and is for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.)

ParameterTypical Value
S-O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C (Aromatic) Bond Length~1.77 Å
O-S-O Bond Angle~120°
O-S-N Bond Angle~106°
C-S-N Bond Angle~107°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.orgnih.gov A smaller gap suggests higher reactivity.

For molecules containing a morpholine moiety, the HOMO and LUMO energy levels can be influenced by factors such as protonation, which can dramatically alter the electronic properties. nih.gov In sulfonamide derivatives, the HOMO-LUMO gap can indicate the potential for intramolecular charge transfer. researchgate.net

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap (Note: These are representative values and would need to be calculated specifically for this compound.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
Energy Gap (ΔE) 5.0

The distribution of HOMO and LUMO orbitals across the molecule is also significant. For instance, in some pyrimidine-morpholine hybrids, the HOMO is delocalized over the morpholine and pyrimidine (B1678525) rings, while the LUMO is located on other parts of the molecule, indicating the regions most likely to be involved in electron donation and acceptance. nih.gov

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comrsc.org The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.gov

For sulfonamide derivatives, MESP analysis helps to identify the most reactive sites. orientjchem.org The negative potential is typically localized over the electronegative oxygen and nitrogen atoms of the sulfonamide and morpholine groups, while the positive potential is often found around the hydrogen atoms. mkjc.in This information is crucial for understanding how the molecule might interact with other molecules, including biological receptors. The electrostatic potential can serve as a physically meaningful quantity for predicting substituent effects. rsc.org

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Global Hardness)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. researchgate.net

Table 3: Calculated Reactivity Descriptors (Illustrative Values)

DescriptorFormulaIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0
Global Hardness (η)(ELUMO - EHOMO) / 22.5
Electrophilicity Index (ω)μ² / (2η)3.2

Computational Binding Epitope Detection and Ligand Finding

The process involves placing the ligand in various conformations and orientations within the protein's active site and calculating a scoring function to estimate the binding affinity. The results can reveal the most probable binding modes and identify key amino acid residues involved in the interaction. For sulfonamides, these interactions often involve hydrogen bonds with the sulfonamide group and hydrophobic interactions with the aromatic ring. nih.govacs.org

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and function of biological macromolecules and in the binding of ligands to their receptors. researchgate.net The analysis of these weak interactions is essential for a comprehensive understanding of molecular recognition processes.

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the electron density and its derivatives. NCI plots typically use a color scale to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions. mdpi.com

For sulfonamide derivatives, NCI analysis can reveal a network of intramolecular and intermolecular interactions, including hydrogen bonds (e.g., N-H···O, C-H···O), halogen bonds, and π-stacking interactions, which stabilize the molecular conformation and the crystal packing. researchgate.netuomphysics.net Understanding these interactions is vital for rational drug design, as they significantly contribute to the binding affinity of a ligand to its target protein. bohrium.com

Advanced Analytical and Spectroscopic Research Applications for Understanding the Compound

Crystallographic Analysis for Molecular Conformation and Intermolecular Interactions (e.g., X-ray Diffraction)

While a specific, publicly available crystal structure for 4-Bromo-N-morpholinobenzenesulfonamide has not been detailed in the reviewed literature, analysis of closely related sulfonamide compounds provides a strong indication of its likely structural features. For instance, studies on similar N-substituted benzenesulfonamides frequently reveal a monoclinic crystal system. rsc.orgmdpi.com The molecular conformation is often characterized by specific torsion angles between the benzene (B151609) ring and the sulfonamide group.

Key intermolecular interactions consistently observed in the crystal packing of analogous sulfonamides are N–H⋯O hydrogen bonds, where the amine proton of the sulfonamide group acts as a hydrogen bond donor to an oxygen atom of an adjacent molecule. rcsb.org Weak C–H⋯O interactions also contribute to the stability of the crystal lattice. rsc.org In the case of this compound, the bromine atom could also participate in halogen bonding, further influencing the supramolecular architecture.

To illustrate the type of data obtained from such an analysis, the table below presents typical crystallographic parameters for a representative brominated benzenesulfonamide (B165840) derivative.

ParameterExample Value for a Related SulfonamideSignificance
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa ≈ 19 Å, b ≈ 12 Å, c ≈ 5 Å, β ≈ 98°Defines the size and shape of the repeating unit in the crystal.
Key Intermolecular BondN–H⋯OIndicates the presence of strong hydrogen bonds directing crystal packing. rcsb.org
Bond Distance (N–H⋯O)~2.9 ÅQuantifies the strength and geometry of the hydrogen bond. rcsb.org

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., EPR, UV-Vis, Fluorescence Quenching)

Spectroscopic techniques are vital for probing the electronic structure of molecules and studying their behavior and interactions in various environments.

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The brominated benzene ring in this compound acts as a chromophore. Aromatic systems typically exhibit characteristic absorption bands, and the presence of substituents like the bromo and sulfonamide groups can modify the energy of these transitions, causing shifts in the absorption maxima (λmax). While specific experimental spectra for this compound are not widely published, the expected absorption regions can be inferred from its structure.

ChromophoreExpected Absorption Region (nm)Electronic Transition
Benzene Ring~250 - 280π → π*
Sulfonamide GroupMay cause a slight shiftAuxochromic effect
Bromo GroupMay cause a bathochromic (red) shiftAuxochromic effect

Fluorescence Quenching Fluorescence spectroscopy can provide information on how a molecule interacts with its environment. Fluorescence quenching studies, in particular, are used to investigate the interaction between a fluorescent molecule (fluorophore) and another molecule (quencher). Although the intrinsic fluorescence of this compound may not be strong, it could be studied as a potential quencher for other fluorophores. Such experiments are valuable for exploring its binding affinity to biomolecules like proteins or DNA, which is crucial for mechanistic studies in biochemical contexts.

Electron Paramagnetic Resonance (EPR) Spectroscopy Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals or paramagnetic metal ions. For a diamagnetic molecule like this compound, EPR spectroscopy would not be directly applicable under normal conditions. However, it would become an essential tool for mechanistic studies if the compound were involved in a reaction that generates a radical intermediate or if it were studied in complex with a paramagnetic metal center.

Detailed Nuclear Magnetic Resonance (NMR) Studies for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the molecular skeleton and providing insights into the molecule's conformation and dynamics.

The ¹H and ¹³C NMR spectra for this compound have been reported, confirming its structural integrity. rsc.org The ¹H NMR spectrum shows distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the morpholine (B109124) ring. The protons on the benzene ring adjacent to the sulfonamide group are typically shifted downfield compared to those adjacent to the bromine atom due to the electron-withdrawing nature of the SO₂ group. The morpholine protons appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

The ¹³C NMR spectrum complements this data, showing characteristic signals for the four unique carbons of the substituted benzene ring and the two unique carbons of the morpholine ring. rsc.org

Reported NMR Data for this compound (in CDCl₃) rsc.org
SpectrumChemical Shift (δ, ppm)Assignment
¹H NMR 7.84 (d, 2H)Aromatic protons ortho to the SO₂ group
7.67 (d, 2H)Aromatic protons ortho to the Br atom
5.72 (s, 1H)N-H proton of the sulfonamide
3.62 (m, 4H)Morpholine protons (-CH₂-O)
2.64 (m, 4H)Morpholine protons (-CH₂-N)
¹³C NMR 137.6Aromatic C-SO₂
132.1Aromatic C-H
129.2Aromatic C-Br
128.3Aromatic C-H
66.6Morpholine C-O
56.7Morpholine C-N

Beyond simple structure confirmation, advanced NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to study through-space interactions between protons, providing data on the preferred three-dimensional conformation of the molecule in solution. Such studies are critical for understanding how the molecule might interact with biological targets.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings on Related Sulfonamides

Although direct studies on 4-Bromo-N-morpholinobenzenesulfonamide are limited, research on analogous structures provides valuable insights into its potential properties and applications. The core structure, benzenesulfonamide (B165840), is a well-established pharmacophore known for a wide range of biological activities. ajchem-b.com

Derivatives of 4-bromobenzenesulfonamide (B1198654) have been synthesized and investigated for various therapeutic applications. For instance, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been designed and synthesized, showing potential as antimicrobial agents. mdpi.com The crystal structure of related compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, has been determined, which is crucial for understanding the three-dimensional arrangement of atoms and potential interactions with biological targets. nih.gov

Furthermore, the morpholine (B109124) substituent is a common feature in many bioactive molecules and is known to improve pharmacokinetic properties. chemsociety.org.ng The synthesis of morpholine-containing sulfonamides has been explored, with some derivatives exhibiting antibacterial activity. chemsociety.org.ng Studies on other halogenated sulfonamides bearing a morpholine moiety have demonstrated potent enzyme inhibitory activity, for example, against tyrosinase. nih.gov

The broader class of sulfonamides has been extensively reviewed, highlighting their historical significance as antibacterial agents and their expanding therapeutic applications, including antiviral, antidiabetic, and anticancer properties. ajchem-b.com These findings on structurally similar compounds suggest that this compound could possess interesting biological activities worthy of investigation.

Challenges and Opportunities in Sulfonamide-Based Drug Discovery

The field of sulfonamide-based drug discovery is mature, yet it continues to present both significant challenges and exciting opportunities.

Challenges:

Drug Resistance: A primary challenge, particularly for antibacterial sulfonamides, is the development of microbial resistance. openaccesspub.org

Selectivity: Achieving isoform-selective enzyme inhibition with sulfonamides can be difficult, leading to potential off-target effects. nih.gov

Solubility: Poor aqueous solubility can be a hurdle for some sulfonamide derivatives, impacting their bioavailability.

Opportunities:

Structural Diversity: The sulfonamide group is a versatile scaffold that allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening. ajchem-b.com

Broad Biological Activity: Sulfonamides have demonstrated a remarkable range of pharmacological activities, targeting various enzymes and receptors. ajchem-b.comnih.gov This versatility opens up avenues for developing drugs for a wide array of diseases. nih.gov

Repurposing and Combination Therapy: There is potential for repurposing existing sulfonamide drugs for new indications and for use in combination therapies to overcome resistance.

The specific combination of the 4-bromophenyl group and the morpholine ring in this compound may offer opportunities to address some of these challenges. For instance, the morpholine group can enhance solubility and modulate pharmacokinetic properties, while the bromine atom can participate in halogen bonding, potentially improving binding affinity and selectivity for target proteins.

Prospective Research Avenues and Interdisciplinary Collaborations

Given the limited direct research on this compound, several prospective research avenues can be envisioned, many of which would benefit from interdisciplinary collaborations.

Prospective Research Avenues:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives is a fundamental first step. Detailed characterization, including X-ray crystallography, would provide crucial structural information. nih.gov

Biological Screening: A comprehensive biological evaluation of the compound is warranted. This could include screening for:

Anticancer activity: Based on the activity of other substituted sulfonamides. mdpi.com

Enzyme inhibition: Targeting enzymes such as carbonic anhydrases, kinases, or metallo-β-lactamases. rsc.orgnih.gov

Antimicrobial activity: Investigating its potential against a panel of bacterial and fungal strains. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the bromophenyl and morpholine rings would help establish clear SARs, guiding the design of more potent and selective compounds. openaccesspub.org

Interdisciplinary Collaborations:

Medicinal Chemistry and Computational Chemistry: Collaboration between synthetic medicinal chemists and computational chemists can aid in the rational design of new derivatives with improved properties, utilizing techniques like molecular docking and molecular dynamics simulations. rsc.org

Pharmacology and Structural Biology: Investigating the mechanism of action of any identified bioactive compounds will require collaboration with pharmacologists. Structural biologists can provide insights into the binding modes of these compounds with their biological targets. nih.gov

Materials Science: The development of novel drug delivery systems for sulfonamides with poor solubility could be explored in collaboration with materials scientists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-N-morpholinobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with morpholine under basic conditions. Key parameters include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like over-sulfonylation .
  • Catalysis : Triethylamine or pyridine is used to neutralize HCl byproducts and drive the reaction forward .
    • Characterization : Post-synthesis, purity is confirmed via HPLC (>95%) and NMR (e.g., ¹H NMR: δ 7.8–7.6 ppm for aromatic protons, δ 3.6–3.4 ppm for morpholine CH₂ groups) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and confirms sulfonamide geometry .
  • ¹H/¹³C NMR : Assigns aromatic and morpholine protons, with coupling constants (e.g., J = 8.5 Hz for ortho-substituted bromine) indicating substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 335.02) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity during synthesis?

  • Strategies :

  • Reproducibility Checks : Repeat experiments under inert atmospheres (N₂/Ar) to rule out moisture or oxygen interference .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 09) to compare theoretical vs. experimental NMR/IR spectra .
  • Isolation of Byproducts : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate impurities for structural analysis .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

  • Approaches :

  • Directed Metalation : Use n-BuLi at −78°C to deprotonate the sulfonamide NH, enabling directed bromine-lithium exchange for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Protecting Groups : Temporarily protect the morpholine ring with Boc groups to prevent undesired side reactions during electrophilic substitutions .

Q. How can computational modeling predict the biological or catalytic activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., carbonic anhydrase II) based on sulfonamide-Zn²⁺ interactions .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.1 for blood-brain barrier penetration) .
  • Reactivity Maps : Generate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for further functionalization .

Data-Driven Insights

  • Structural Trends : Bromine’s electron-withdrawing effect increases sulfonamide acidity (pKa ~8.5), enhancing metal-binding capacity in catalysis .
  • Thermal Stability : TGA data show decomposition onset at ~220°C, suggesting suitability for high-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.